2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride

Lipophilicity Drug-likeness Permeability

2-Methoxy-7-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine building block featuring a conformationally constrained 7-azaspiro[3.5]nonane core with a methoxy substituent at the 2-position, supplied as the hydrochloride salt (C₉H₁₈ClNO, MW 191.70). The spirocyclic scaffold is a privileged structure in medicinal chemistry, with 7-azaspiro[3.5]nonane derivatives reported as potent GPR119 agonists and FAAH inhibitors.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2306270-77-7
Cat. No. B2636919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride
CAS2306270-77-7
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCOC1CC2(C1)CCNCC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-11-8-6-9(7-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
InChIKeyMDJGJHDWTSAHQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-7-azaspiro[3.5]nonane hydrochloride (CAS 2306270-77-7): A Differentiated Spirocyclic Amine Building Block for Medicinal Chemistry


2-Methoxy-7-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine building block featuring a conformationally constrained 7-azaspiro[3.5]nonane core with a methoxy substituent at the 2-position, supplied as the hydrochloride salt (C₉H₁₈ClNO, MW 191.70) . The spirocyclic scaffold is a privileged structure in medicinal chemistry, with 7-azaspiro[3.5]nonane derivatives reported as potent GPR119 agonists and FAAH inhibitors . The 2-methoxy substitution introduces a hydrogen bond acceptor and modulates lipophilicity relative to the unsubstituted core, providing a differentiated vector for SAR exploration .

Why 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride Cannot Be Casually Substituted by Unsubstituted or Alternative Alkyl 7-Azaspiro[3.5]nonane Analogs


The 7-azaspiro[3.5]nonane scaffold's biological activity is exquisitely sensitive to the nature and position of ring substituents. In the GPR119 agonist series, optimization of the N-capping and aryl groups led to compound 54g with a desirable PK profile and in vivo glucose-lowering efficacy, demonstrating that minor structural changes profoundly impact potency, selectivity, and pharmacokinetics . The 2-methoxy group specifically introduces a hydrogen bond acceptor, alters lipophilicity (XLogP3 = 0.8 for the free base), and increases topological polar surface area (TPSA = 21.3 Ų) relative to the unsubstituted scaffold (XLogP3 = 1.8, TPSA = 12.0 Ų) . These changes directly influence permeability, solubility, and metabolic stability—parameters critical for lead optimization. Generic substitution with the unsubstituted core or alternative 2-alkyl analogs would yield divergent physicochemical profiles, potentially derailing SAR interpretation and compromising biological outcomes .

Quantitative Differentiation Evidence for 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride Against Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Reduction from Unsubstituted 7-Azaspiro[3.5]nonane

The 2-methoxy substituent reduces computed lipophilicity (XLogP3) by 1.0 log unit relative to the unsubstituted 7-azaspiro[3.5]nonane core, based on PubChem computed descriptors . Lower lipophilicity is generally associated with reduced non-specific binding and improved aqueous solubility, which are favorable attributes in early drug discovery .

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen Bond Acceptor Capacity Versus Core Scaffold

2-Methoxy-7-azaspiro[3.5]nonane introduces an additional hydrogen bond acceptor (HBA = 2) compared to the parent scaffold (HBA = 1) via the methoxy oxygen, as computed by PubChem . This increase in HBA count, coupled with a higher topological polar surface area (TPSA = 21.3 vs. 12.0 Ų), predicts improved aqueous solubility and provides an additional interaction site for target binding .

Hydrogen bonding Molecular recognition Solubility

Increased Conformational Flexibility Index from Rotatable Bond

The methoxy group introduces a rotatable bond (count = 1) that is absent in the rigid unsubstituted 7-azaspiro[3.5]nonane (rotatable bond count = 0) . This additional degree of freedom may influence binding entropy and residence time at the target, a parameter increasingly recognized as critical for in vivo efficacy .

Conformational flexibility Entropy Binding kinetics

Physicochemical Property Differentiation from 2-Methyl Analog: Hydrogen Bond Acceptor Advantage

When compared to the 2-methyl-7-azaspiro[3.5]nonane analog (CAS 1590372-70-5), the 2-methoxy derivative provides a hydrogen bond acceptor at the expense of slightly higher molecular weight (MW 155.24 vs. 139.24 for free base) . This substitution represents a deliberate shift from a purely lipophilic methyl group to a polar methoxy group, which can reduce metabolic liability associated with benzylic/allylic methyl oxidation while maintaining similar steric bulk .

Isosteric replacement Polarity Metabolic stability

Salt Form Advantage: Hydrochloride Salt Provides Enhanced Crystallinity and Handling Versus Free Base

The target compound is supplied as the hydrochloride salt (CAS 2306270-77-7), which offers practical advantages over the free base (CAS 1692370-05-0) . The hydrochloride salt is a solid at ambient temperature with defined storage conditions (2-8°C, sealed in dry), whereas the free base may be a liquid or low-melting solid, complicating accurate weighing and long-term storage . This is consistent with the general principle that amine hydrochlorides exhibit higher melting points and improved crystallinity relative to their free base counterparts .

Solid form Crystallinity Weighing accuracy

GMP-Ready Manufacturing and ISO-Certified Quality from MolCore

MolCore supplies this compound at 97% purity under ISO certification, positioning it for use in global pharmaceutical R&D and quality control environments . In contrast, many alternative suppliers offer the compound at 95% purity or without explicit quality certifications, which may introduce variability in biological assay reproducibility . The ISO certification provides traceable quality assurance critical for regulatory-compliant research .

Quality assurance ISO certification Pharmaceutical R&D

Optimal Application Scenarios Where 2-Methoxy-7-azaspiro[3.5]nonane hydrochloride Demonstrates Verifiable Differentiation


Kinase or GPCR Focused Library Synthesis Requiring a Solubility-Enhanced Spirocyclic Amine

When designing focused libraries for targets with shallow, solvent-exposed pockets (e.g., kinase hinge regions, GPCR extracellular loops), the 2-methoxy analog's increased TPSA (21.3 vs. 12.0 Ų) and additional HBA (2 vs. 1) are predicted to enhance aqueous solubility and provide a polar anchor point for binding . Employing the unsubstituted 7-azaspiro[3.5]nonane in this context would yield a more lipophilic scaffold with fewer H-bonding opportunities, potentially reducing solubility and limiting polar contact with the target.

Lead Optimization to Mitigate Oxidative Metabolism at the 2-Position

In a lead series where the 2-methyl-7-azaspiro[3.5]nonane analog shows high metabolic clearance due to CYP-mediated methyl oxidation, the 2-methoxy replacement is a well-precedented strategy to block this soft spot while maintaining similar steric occupancy . The methoxy group introduces a polar oxygen that disfavors CYP hydroxylation, potentially improving metabolic stability and prolonging half-life. This specific SAR cannot be explored using the methyl analog alone.

Automated High-Throughput Screening with Solid Handling Requirements

For HTS campaigns utilizing automated solid-dispensing platforms, the hydrochloride salt form is essential for accurate nanomolar-to-micromolar solid additions . The free base, being a liquid or low-melting solid, is incompatible with many automated powder handling systems and prone to degradation under ambient conditions. The hydrochloride salt's solid state and defined low-temperature storage (2-8°C) ensure compound integrity throughout the screening campaign.

Regulatory-Compliant Preclinical Candidate Advancement

When a 7-azaspiro[3.5]nonane-containing lead advances into IND-enabling studies, the availability of the compound from an ISO-certified supplier (MolCore) at 97% purity provides a quality foundation for GLP toxicology batch production . Alternative suppliers offering 95% purity without documented quality systems introduce risks of impurity-driven toxicity artifacts, which could confound regulatory submissions and delay development timelines.

Quote Request

Request a Quote for 2-Methoxy-7-azaspiro[3.5]nonane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.